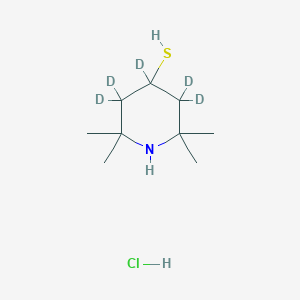
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is a deuterated derivative of 2,2,6,6-Tetramethyl-4-piperidinethiol, which is a compound used in various chemical and biological research applications. The deuterium labeling (d5) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) typically involves the deuteration of 2,2,6,6-Tetramethyl-4-piperidinethiol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce the hydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) involves its interaction with various molecular targets, depending on the specific application. In NMR spectroscopy, the deuterium atoms reduce background signals, enhancing the clarity of the spectra. In chemical reactions, the thiol group can act as a nucleophile, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinethiol: The non-deuterated version of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound with a ketone group instead of a thiol group.
Triacetonamine hydrochloride: Another related compound with similar structural features.
Uniqueness
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other applications where reduced background signals are essential. The presence of the thiol group also allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H20ClNS |
|---|---|
Poids moléculaire |
214.81 g/mol |
Nom IUPAC |
3,3,4,5,5-pentadeuterio-2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H/i5D2,6D2,7D; |
Clé InChI |
HNUKZRGSZKBALO-GBNFYQMVSA-N |
SMILES isomérique |
[2H]C1(C(C(C(NC1(C)C)(C)C)([2H])[2H])([2H])S)[2H].Cl |
SMILES canonique |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


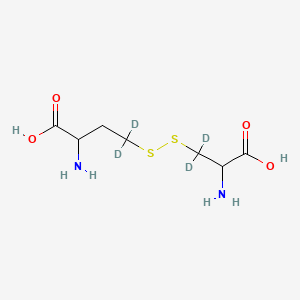
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
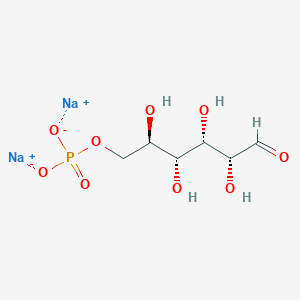
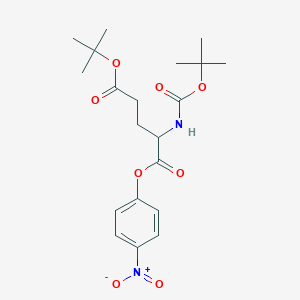
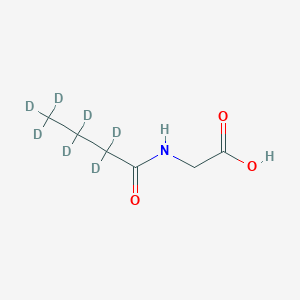
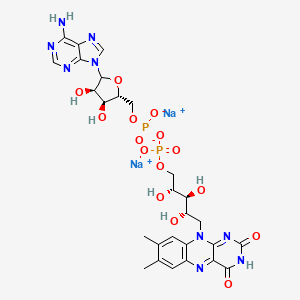
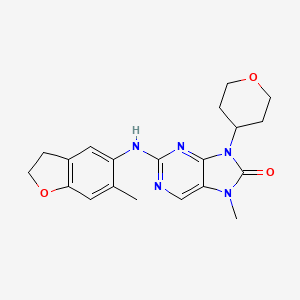
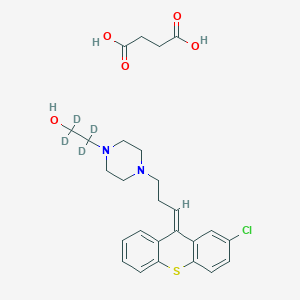
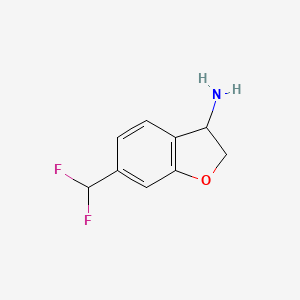
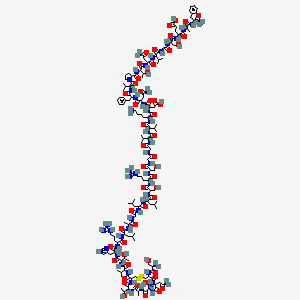

![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)


